The Discovery and Isolation of Aselacin C from Acremonium
The Discovery and Isolation of Aselacin C from Acremonium
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Aselacin C, a cyclic pentadepsipeptide, represents a significant discovery in the field of natural product chemistry and pharmacology. Isolated from the filamentous fungus Acremonium, this metabolite has demonstrated notable biological activity as an antagonist of the endothelin receptor. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Aselacin C, tailored for researchers, scientists, and professionals in drug development. The document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the isolation workflow.
Introduction
The genus Acremonium is a well-established source of a diverse array of secondary metabolites with significant biological activities.[1] While historically recognized for its production of the groundbreaking β-lactam antibiotic, Cephalosporin C, continued investigation into this fungal genus has led to the discovery of novel compounds with therapeutic potential. Among these is Aselacin C, a cyclic pentadepsipeptide identified as an inhibitor of endothelin binding to its receptors.[2][3] Endothelin and its receptors play a crucial role in vasoconstriction and cell proliferation, making them a key target in the development of treatments for cardiovascular diseases and other related pathologies. The discovery of Aselacin C from a fungal source underscores the importance of microbial screening programs in identifying novel drug leads.
Discovery of Aselacin C
The discovery of Aselacin C was the result of a targeted screening program aimed at identifying fungal metabolites capable of inhibiting the binding of endothelin-1 to its receptors.[2] Researchers utilized a radioligand binding assay with bovine atrial and porcine cerebral membranes, which are known to express high levels of endothelin receptors.[4][5] Culture extracts from two distinct Acremonium species exhibited inhibitory activity, prompting further investigation and ultimately leading to the isolation of a family of related compounds designated as aselacins A, B, and C.[2]
Physicochemical and Biological Properties of Aselacin C
Aselacin C is characterized as a cyclic pentapeptolide.[4][5] Its chemical structure and properties are summarized in the table below.
Table 1: Physicochemical Properties of Aselacin C
| Property | Value |
| CAS Number | 156223-08-4[4][5] |
| Molecular Formula | C₄₆H₆₆N₈O₁₁[4] |
| Molecular Weight | 907.1 g/mol [4][5] |
| Class | Cyclic Pentadepsipeptide[3] |
| Origin | Fungus/Acremonium sp.[4][6] |
The primary biological activity of Aselacin C is its ability to antagonize endothelin receptors.[4][5] Quantitative data regarding its inhibitory activity are presented in the following table.
Table 2: In Vitro Biological Activity of Aselacin C
| Assay | Target | Source of Receptor | IC₅₀ (µg/mL) |
| Endothelin-1 Binding Inhibition | ETₐ Receptor | Bovine Atrial Membranes | 60[4][5] |
| Endothelin-1 Binding Inhibition | ETₑ Receptor | Porcine Cerebral Membranes | 80[4][5] |
Experimental Protocols
The following sections detail the methodologies employed in the fermentation of the producing organism and the subsequent isolation and purification of Aselacin C.
Fermentation of Acremonium sp.
While the specific media composition and fermentation parameters for the original discovery are not publicly detailed, a general approach for the cultivation of Acremonium for secondary metabolite production can be outlined.
Objective: To cultivate the Acremonium species for the production of Aselacin C.
Materials:
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A biologically pure culture of the producing Acremonium strain.
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Seed medium (e.g., Potato Dextrose Broth).
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Production medium (typically a nutrient-rich medium containing a carbon source, a nitrogen source, and mineral salts).
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Shake flasks or fermenter.
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Incubator shaker.
Procedure:
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Inoculum Preparation: Aseptically transfer a small piece of the mycelial mat from a stock culture to a flask containing the seed medium. Incubate at a suitable temperature (typically 25-28 °C) with agitation for 2-3 days to obtain a well-grown seed culture.
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Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).
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Incubation: Incubate the production culture under controlled conditions (temperature, pH, and agitation) for a period of 7-14 days to allow for the biosynthesis of Aselacin C. The optimal fermentation time is typically determined by monitoring the production of the target compound through analytical methods such as HPLC.
Isolation and Purification of Aselacin C
The following is a generalized workflow for the extraction and purification of a cyclic lipopeptide like Aselacin C from a fungal fermentation broth.
Objective: To isolate and purify Aselacin C from the fermentation culture.
Materials:
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Fermentation broth containing Aselacin C.
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Organic solvents (e.g., ethyl acetate, methanol, acetonitrile).
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Silica gel for column chromatography.
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High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).
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Rotary evaporator.
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Freeze dryer.
Procedure:
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Extraction:
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Separate the mycelial biomass from the fermentation broth by filtration or centrifugation.
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Extract the mycelial cake and the culture filtrate separately with a water-immiscible organic solvent such as ethyl acetate.
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Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
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-
Preliminary Fractionation:
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Subject the crude extract to silica gel column chromatography.
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Elute the column with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).
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Collect fractions and analyze them for the presence of Aselacin C using Thin Layer Chromatography (TLC) or HPLC.
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-
Purification by HPLC:
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Pool the fractions containing Aselacin C and concentrate them.
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Further purify the active fraction by preparative HPLC on a reverse-phase column (e.g., C18).
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Use a suitable mobile phase, such as a water-acetonitrile gradient, for elution.
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Monitor the elution profile with a UV detector and collect the peak corresponding to Aselacin C.
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-
Final Product:
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Combine the pure fractions of Aselacin C.
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Remove the organic solvent under reduced pressure.
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Lyophilize the aqueous residue to obtain pure Aselacin C as a solid.
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Visualization of the Isolation Workflow
The following diagram illustrates the key steps in the isolation and purification of Aselacin C from the Acremonium fermentation culture.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. I. The producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. caymanchem.com [caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
